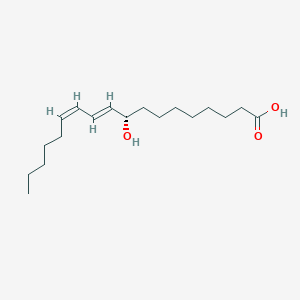![molecular formula C10H12F3N3 B163670 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 132834-58-3](/img/structure/B163670.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Descripción general
Descripción
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound that appears as slightly yellow crystalline chunks . It belongs to a class of selective α2-adrenoceptor antagonists .
Synthesis Analysis
The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine involves raw materials such as Toluene, 2-Chloro-5-trifluoromethylpyridine, 1-Boc-piperazine acetate, Piperazine, and Sodium bicarbonate .Molecular Structure Analysis
The molecular formula of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is C10H12F3N3 . Its molecular weight is 231.22 g/mol . The IUPAC name for this compound is 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine .Physical And Chemical Properties Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a slightly yellow crystalline chunk . It has a molecular weight of 231.22 g/mol . The compound is considered hazardous .Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutic Uses
Piperazine, a six-membered nitrogen-containing heterocycle, is notable in the design of various drugs. It's incorporated in drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resulting molecules. This versatility of piperazine-based molecules highlights their broad potential in pharmacology. Piperazine derivatives have shown remarkable therapeutic utility, making them a flexible building block for drug discovery, with potential impacts on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
Antidepressants and the Role of Piperazine
Piperazine derivatives are widely recognized in the design of antidepressants. The presence of the piperazine substructure in antidepressants is notable due to its favorable CNS pharmacokinetic profile. Furthermore, piperazine is involved in specific binding conformations of these agents, playing a critical role beyond just pharmacokinetics. The significance of piperazine in the development of novel antidepressants is supported by SAR studies, which provide insights into the structural optimizations required to enhance the efficacy and potency of these compounds. This highlights the importance of piperazine in the design and development of novel antidepressant compounds (Kumar et al., 2021).
Broad Spectrum of Piperazine Applications in Pharmacology
Piperazine and its derivatives exhibit a broad range of pharmaceutical activities, making them significant in the realm of medicinal chemistry. These compounds have been found in various biologically active entities, exhibiting activities such as anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory. Piperazine's modifications have led to high efficacy, better potency, and lesser toxicity. This diverse range of activities underlines the importance of piperazine and its derivatives in developing new pharmacological agents (Verma & Kumar, 2017).
Safety And Hazards
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSJUIMZULLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349865 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | |
CAS RN |
132834-58-3 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

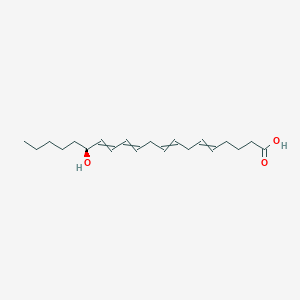
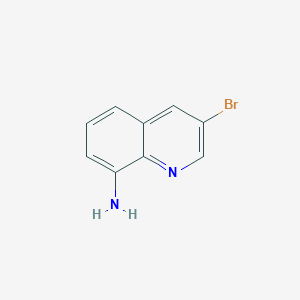
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
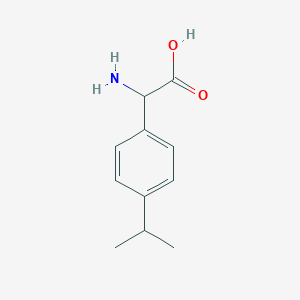
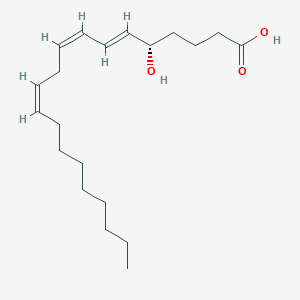
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
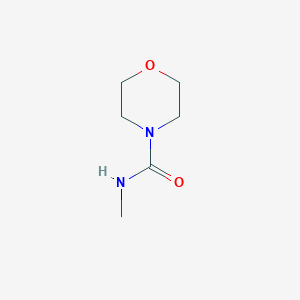

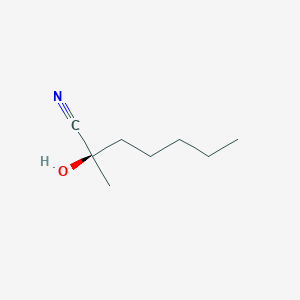
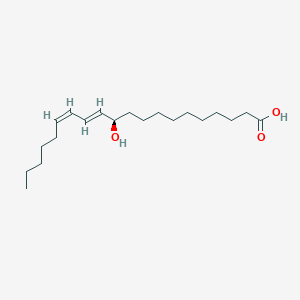
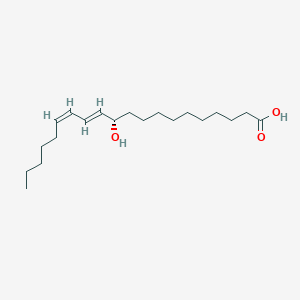
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
